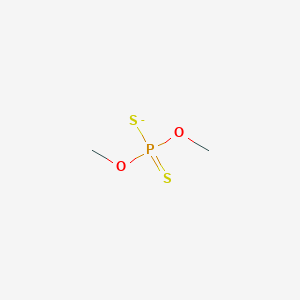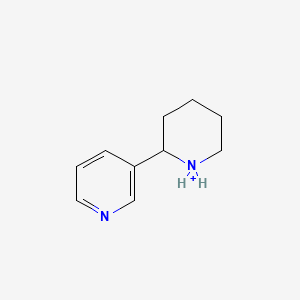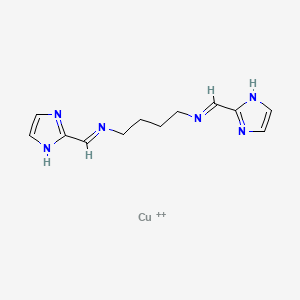
2,2'-Bipyridyl-6-carbothioamide
Overview
Description
2,2’-Bipyridyl-6-carbothioamide (BPYTA) is a synthetic compound with antitumoral activity . It is characterized by chelating properties because of the N*-N*-S* tridentate ligand system . This makes it comparable to α-(N)-heterocyclic carboxaldehyde thiosmicarbazones, which are potent inhibitors of ribonucleotide reductase (RR) .
Molecular Structure Analysis
The molecular structure of BPYTA is characterized by a N*-N*-S* tridentate ligand system . This allows it to chelate with metals, particularly iron when it is in a reduced state .Chemical Reactions Analysis
BPYTA has been shown to destroy the R2 tyrosyl radical of ribonucleotide reductase (RR), but only if Fe (II) is present . This inhibition was reversible and time-dependent . Spectrophotometric and electron paramagnetic resonance studies indicated that BPYTA chelates iron only when this is reduced and that the BPYTA-Fe (II) complex is stable in the presence of oxygen .Scientific Research Applications
Antitumor Activity
2,2'-Bipyridyl-6-carbothioamide (BPYTA) has been identified as a compound with significant antitumor properties. Its cytotoxic effect mainly stems from its ability to inhibit ribonucleotide reductase (RR), a crucial enzyme in cell proliferation. Studies have shown that the iron chelate form of BPYTA is particularly effective in destroying the tyrosyl radical of RR's small subunit (R2). This inhibition of RR contributes to its antitumor capabilities (Nocentini et al., 1997). Further investigations also revealed that the copper chelate of BPYTA exhibits antiproliferative activity, suggesting multiple intracellular targets beyond RR (Nocentini et al., 1996).
Metal Complex Formation
BPYTA is known for its chelating properties, forming complexes with various metal ions. The formation of metal complexes, such as with iron(II) and nickel(II), changes the electronic and magnetic properties of the compounds, which could be relevant in various applications including catalysis and material science. The study of these complexes can provide insights into their structural and chemical properties (Childs et al., 1998).
Synergistic Effects with Other Compounds
Research has explored the synergistic effects of BPYTA when combined with other compounds, such as hydroxyurea, in cancer treatment. These studies are vital for developing effective cancer therapy regimens, as they provide insights into the interactions and enhanced effects of drug combinations (Nocentini et al., 1990).
Antifungal and Antibacterial Properties
Apart from its antitumor activity, BPYTA and its derivatives have shown potential as antifungal and antibacterial agents. This opens up possibilities for its use in treating infections and diseases caused by various pathogenic microorganisms (Cristalli et al., 1988).
DNA and Protein Interaction Studies
BPYTA's interaction with DNA and proteins has been a subject of study, contributing to a better understanding of its mechanism of action at a molecular level. This research is crucial in drug design, particularly in the context of developing anticancer and antimicrobial agents (Casini et al., 2006).
Mechanism of Action
The main cellular target of BPYTA is ribonucleotide reductase (RR) . It has been demonstrated that the iron-complexed form of BPYTA, compared to the non-chelated form, has some difficulty in crossing the cell membrane . This suggests that BPYTA’s antitumoral activity may be due to its ability to inhibit RR.
Future Directions
properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSRBEDGZFDJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229306 | |
| Record name | 2,2'-Bipyridyl-6-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78797-02-1 | |
| Record name | 2,2'-Bipyridyl-6-carbothioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078797021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC308938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Bipyridyl-6-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-BIPYRIDYL-6-CARBOTHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ16M0GM8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)

![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)
![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)



![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)


![4-[[3-[(4-methylanilino)-oxomethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1228365.png)